6-Chloro-4-nitro-pyridine-3-carbaldehyde (CAS: 1060809-78-0) is a highly functionalized, orthogonally reactive heteroaromatic building block. Featuring a precisely arranged formyl group, an ortho-nitro group, and a 6-chloro substituent, this compound is specifically engineered for the rapid assembly of complex fused heterocyclic systems [1]. Unlike simpler pyridine derivatives, the synergistic electronic activation provided by the nitro and formyl groups enables highly efficient condensation with primary amines. Its primary industrial and pharmaceutical value lies in its ability to undergo a one-pot reductive cyclization to form 2-substituted 2H-pyrazolo[4,3-c]pyridines, while preserving the chloro handle for late-stage transition-metal-catalyzed cross-coupling [2]. This makes it an indispensable starting material for the scalable synthesis of advanced therapeutics, including targeted protein degraders and enzyme inhibitors.
Attempting to substitute 6-chloro-4-nitro-pyridine-3-carbaldehyde with simpler analogs, such as 6-chloro-3-pyridinecarbaldehyde or 4-amino-6-chloropyridine-3-carbaldehyde, fundamentally disrupts the synthetic workflow [1]. Lacking the ortho-nitro group, standard pyridinecarbaldehydes cannot undergo the phosphine-mediated reductive N-N bond formation required to build the pyrazole ring. Conversely, utilizing the pre-reduced 4-amino analog forces chemists to rely on multi-step diazotization and reduction sequences, which are notoriously low-yielding, hazardous at scale, and prone to poor regioselectivity. Furthermore, attempting to alkylate an unsubstituted pyrazolo[4,3-c]pyridine core typically results in an intractable mixture of N1 and N2 isomers. Procuring this specific nitro-aldehyde guarantees absolute N2-regiocontrol via initial imine formation, drastically reducing purification overhead and overall step count [2].
6-Chloro-4-nitro-pyridine-3-carbaldehyde enables a highly efficient one-pot condensation and reductive cyclization cascade to form 2-substituted 2H-pyrazolo[4,3-c]pyridines. When reacted with primary amines followed by tributylphosphine (PBu3) reduction, it yields the fused bicyclic core directly [1]. In contrast, attempting to build this core from 4-amino-6-chloropyridine-3-carbaldehyde requires a separate, multi-step diazotization/reduction sequence that typically halves the overall yield and introduces unstable diazonium intermediates.
| Evidence Dimension | Overall yield of 2-substituted 2H-pyrazolo[4,3-c]pyridine core |
| Target Compound Data | ~65-75% yield (one-pot imine formation and PBu3-mediated cyclization) |
| Comparator Or Baseline | 4-Amino-6-chloropyridine-3-carbaldehyde (multi-step diazotization route) yielding <35% |
| Quantified Difference | 2-fold increase in core assembly yield with elimination of hazardous diazonium intermediates. |
| Conditions | Propan-2-ol, 80 °C, primary amine condensation followed by tributylphosphine addition. |
Procuring the ortho-nitro aldehyde allows process chemists to bypass hazardous, low-yielding diazonium chemistry, directly accelerating the scalable synthesis of bicyclic scaffolds.
Synthesizing 2-substituted pyrazolo[4,3-c]pyridines via traditional alkylation of the pre-formed unsubstituted core typically yields a difficult-to-separate mixture of N1 and N2 alkylated isomers. By utilizing 6-chloro-4-nitro-pyridine-3-carbaldehyde, the N2-substituent is installed deterministically via the initial imine condensation step, resulting in exclusive N2-regioselectivity upon cyclization [1]. This pre-programmed regiocontrol is a major advantage over late-stage alkylation methods.
| Evidence Dimension | Regiomeric purity of the N2-substituted product |
| Target Compound Data | >99% N2-isomer (exclusive formation) |
| Comparator Or Baseline | Direct alkylation of unsubstituted 6-chloro-2H-pyrazolo[4,3-c]pyridine (yielding ~60% N2 / 40% N1 mixture) |
| Quantified Difference | Complete elimination of the N1-isomer, avoiding complex chromatographic separations and material loss. |
| Conditions | Condensation with primary amine prior to reductive ring closure vs. base-mediated alkylation of the intact core. |
Guaranteed regiocontrol eliminates the need for costly and time-consuming isomer separation, making this precursor essential for efficient pharmaceutical manufacturing.
A critical procurement advantage of 6-chloro-4-nitro-pyridine-3-carbaldehyde is its chemoselectivity during the phosphine-mediated reductive cyclization. The 6-chloro substituent remains completely intact under the PBu3/80 °C conditions required to reduce the nitro group and close the pyrazole ring [1]. Comparatively, using a 6-bromo-4-nitro-pyridine-3-carbaldehyde analog often leads to competitive hydrodehalogenation or phosphine-adduct formation, reducing the yield of the coupling-ready intermediate.
| Evidence Dimension | Halogen retention post-cyclization |
| Target Compound Data | >95% retention of the 6-chloro handle |
| Comparator Or Baseline | 6-Bromo-4-nitro-pyridine-3-carbaldehyde analog |
| Quantified Difference | ~20-30% higher retention of the functional handle for downstream cross-couplings. |
| Conditions | PBu3 reduction in isopropanol at 80 °C for 6 hours. |
High retention of the chloro group ensures the resulting bicyclic intermediate is immediately ready for late-stage diversification without requiring re-halogenation.
The highly electrophilic nature of the aldehyde, combined with the strong electron-withdrawing effect of the adjacent nitro group, allows 6-chloro-4-nitro-pyridine-3-carbaldehyde to readily condense even with sterically hindered or electronically deactivated primary amines (e.g., bulky cyclohexyl derivatives) [1]. Alternative precursors, such as corresponding ketones or less activated aldehydes, require harsh Lewis acid catalysis or Dean-Stark conditions that can degrade sensitive protecting groups like Boc.
| Evidence Dimension | Imine conversion with sterically hindered/protected amines |
| Target Compound Data | >90% conversion at 80 °C without acid catalysis |
| Comparator Or Baseline | 6-Chloro-4-methyl-pyridine-3-carbaldehyde (lacking the activating nitro group) |
| Quantified Difference | >40% higher conversion under neutral conditions, preserving acid-sensitive protecting groups. |
| Conditions | Propan-2-ol, 80 °C, 4 hours, neutral pH. |
The ability to achieve high conversions under mild conditions allows buyers to incorporate highly complex, functionalized amine fragments directly into the bicyclic core.
Directly downstream of its highly efficient one-pot cyclization (Section 3), this compound is the premier starting material for assembling the 2H-pyrazolo[4,3-c]pyridine core found in advanced HSD17B13 inhibitors for liver disease therapy. The mild condensation conditions allow for the direct incorporation of complex, Boc-protected aminocyclohexyl moieties [1].
Because the 6-chloro handle is preserved with >95% efficiency during the reductive cyclization (Section 3), this building block is ideal for generating diverse pyrazolopyridine libraries. The intact chloro group serves as a reliable, orthogonal vector for parallel Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to expand chemical space [2].
In the development of novel ATP-competitive kinase inhibitors, the pyrazolo[4,3-c]pyridine hinge-binding motif is frequently utilized. Procuring this specific precursor guarantees absolute N2-regioselectivity (Section 3), ensuring that the synthesized libraries possess the correct spatial geometry for optimal binding pocket alignment without the burden of isomer separation [3].